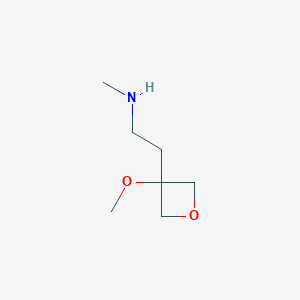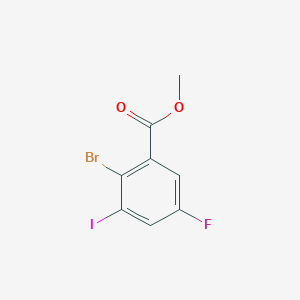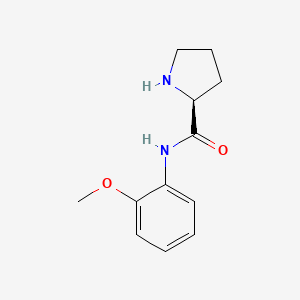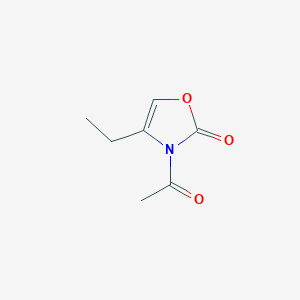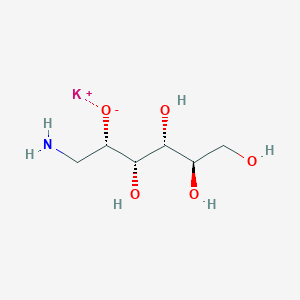
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is a complex organic compound that features a potassium ion bonded to a sugar derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate typically involves the reaction of a sugar derivative with a potassium salt. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of an amino group. The final step involves the deprotection of the hydroxyl groups and the addition of a potassium ion under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different sugar derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different sugar alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and amino group allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
- Sucrose Octasulfate Potassium Salt
Uniqueness
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar potassium salts and sugar derivatives.
Eigenschaften
Molekularformel |
C6H14KNO5 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
potassium;(2S,3R,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate |
InChI |
InChI=1S/C6H14NO5.K/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8,10-12H,1-2,7H2;/q-1;+1/t3-,4+,5+,6+;/m0./s1 |
InChI-Schlüssel |
ZLJUKNJBBSVPNN-BTVCFUMJSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])N.[K+] |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)
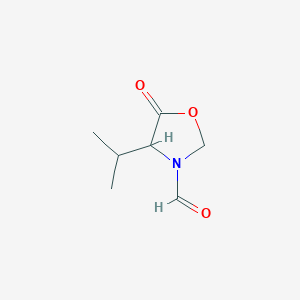
![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)
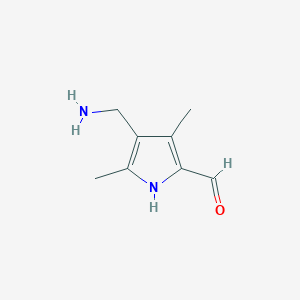
![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
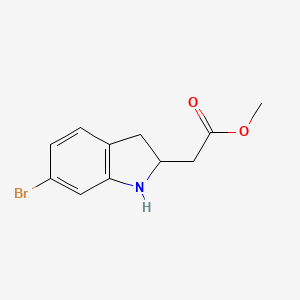
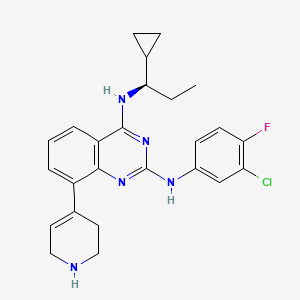
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
